![molecular formula C20H21F2N3O2S2 B2440344 N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide CAS No. 1261020-79-4](/img/structure/B2440344.png)
N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). It also has a difluorophenyl group (a phenyl ring with two fluorine substitutions), and a sulfanyl group (a sulfur atom bonded to a hydrogen atom) attached to it .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The presence of the thieno[3,2-d]pyrimidin-2-yl group and the difluorophenyl group could potentially make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (like melting point, boiling point, solubility, etc.) would need to be determined experimentally .Applications De Recherche Scientifique
Inhibition of Enzymatic Activities
The compound's structural analogues have been extensively studied for their potent inhibitory effects on enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair. These enzymes are therapeutic targets for cancer treatment due to their role in cell proliferation. For example, derivatives of thieno[2,3-d]pyrimidine have demonstrated significant dual inhibitory activities against human TS and DHFR, showing potential as antitumor agents (Gangjee et al., 2008). Similarly, other studies have synthesized classical and nonclassical antifolates targeting these enzymes, indicating the broad utility of these compounds in designing new cancer therapeutics (Gangjee et al., 2007).
Structural and Crystallographic Studies
Structural and crystallographic analyses of related compounds have provided insights into their molecular conformations and interactions, which are essential for understanding their biological activities and optimizing their therapeutic potential. For instance, crystal structures of diaminopyrimidin-2-yl sulfanyl acetamides revealed folded conformations and intramolecular hydrogen bonding, contributing to the understanding of their stability and reactivity (Subasri et al., 2016).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of thieno[2,3-d]pyrimidine derivatives and similar heterocyclic compounds has led to the development of novel synthetic methodologies and the discovery of new chemical entities with potential biological activities. For example, studies on the synthesis of 2-thioxohydropyridine-3-carbonitrile and related derivatives have expanded the chemical diversity of this scaffold, enabling the exploration of new pharmacological properties (Attaby et al., 2002).
Biological Activities Beyond Oncology
Beyond their anticancer potential, derivatives of N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide and related compounds have been explored for other biological activities. This includes the study of their antibacterial properties and potential use as antimicrobial agents, reflecting the versatility of these compounds in addressing various human health challenges (Azab et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S2/c1-3-5-7-24(4-2)17(26)12-29-20-23-16-6-8-28-18(16)19(27)25(20)15-10-13(21)9-14(22)11-15/h6,8-11H,3-5,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIGYZXMHSLTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)F)F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

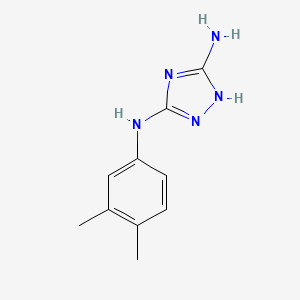
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)
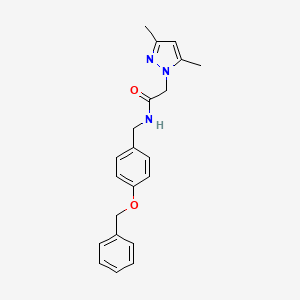

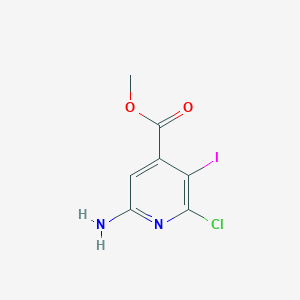
![4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone](/img/structure/B2440269.png)
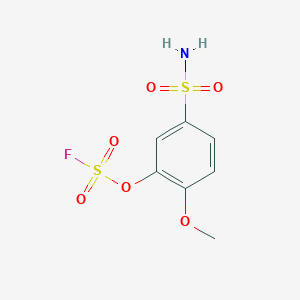
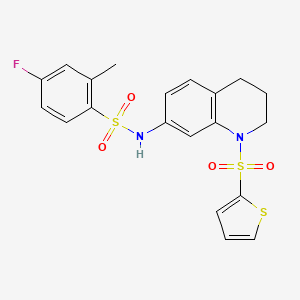
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)
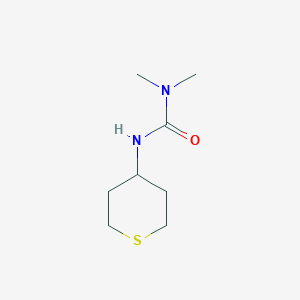
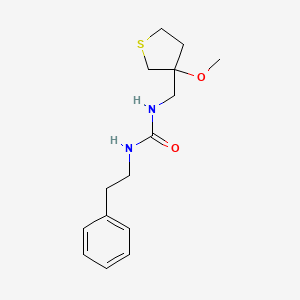
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide](/img/structure/B2440280.png)
![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2440282.png)